3-(methylsulfanyl)-6,7,8,9-tetrahydro-5H-pyridazino[3,4-b]azepine
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Overview
Description
3-(methylsulfanyl)-6,7,8,9-tetrahydro-5H-pyridazino[3,4-b]azepine is a heterocyclic compound that features a unique structure combining a pyridazine ring fused with an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfanyl)-6,7,8,9-tetrahydro-5H-pyridazino[3,4-b]azepine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of appropriate aminopyrimidine aldehydes or ketones with other reactive intermediates under controlled conditions . The reaction conditions often include the use of acid or base catalysts, specific solvents, and controlled temperatures to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes scaling up the reactions, using continuous flow reactors, and employing more efficient purification techniques to obtain high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(methylsulfanyl)-6,7,8,9-tetrahydro-5H-pyridazino[3,4-b]azepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to more reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3-(methylsulfanyl)-6,7,8,9-tetrahydro-5H-pyridazino[3,4-b]azepine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3-(methylsulfanyl)-6,7,8,9-tetrahydro-5H-pyridazino[3,4-b]azepine involves its interaction with specific molecular targets and pathways within biological systems. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fused heterocyclic systems such as pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, and pyrazolo[3,4-d]pyrimidines .
Uniqueness
What sets 3-(methylsulfanyl)-6,7,8,9-tetrahydro-5H-pyridazino[3,4-b]azepine apart is its unique combination of a pyridazine ring fused with an azepine ring, along with the presence of a methylsulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
108005-23-8 |
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Molecular Formula |
C9H13N3S |
Molecular Weight |
195.29 g/mol |
IUPAC Name |
3-methylsulfanyl-6,7,8,9-tetrahydro-5H-pyridazino[3,4-b]azepine |
InChI |
InChI=1S/C9H13N3S/c1-13-8-6-7-4-2-3-5-10-9(7)12-11-8/h6H,2-5H2,1H3,(H,10,12) |
InChI Key |
BSCTVORPWHVMLK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C2C(=C1)CCCCN2 |
Origin of Product |
United States |
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